molecular formula C24H20ClN3O2S2 B5249507 N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-propoxybenzamide CAS No. 364740-30-7

N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-propoxybenzamide

Cat. No.: B5249507
CAS No.: 364740-30-7
M. Wt: 482.0 g/mol
InChI Key: GOSHVGYCOFYLGG-UHFFFAOYSA-N
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Description

N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-propoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-propoxybenzamide typically involves the reaction of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring. . Common synthetic methods include:

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times. These methods are advantageous due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-propoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for targeted interactions with enzymes and other biological molecules, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2S2/c1-2-13-30-17-10-7-15(8-11-17)22(29)28-24(31)27-20-14-16(9-12-18(20)25)23-26-19-5-3-4-6-21(19)32-23/h3-12,14H,2,13H2,1H3,(H2,27,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSHVGYCOFYLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135658
Record name N-[[[5-(2-Benzothiazolyl)-2-chlorophenyl]amino]thioxomethyl]-4-propoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364740-30-7
Record name N-[[[5-(2-Benzothiazolyl)-2-chlorophenyl]amino]thioxomethyl]-4-propoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364740-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[[5-(2-Benzothiazolyl)-2-chlorophenyl]amino]thioxomethyl]-4-propoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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